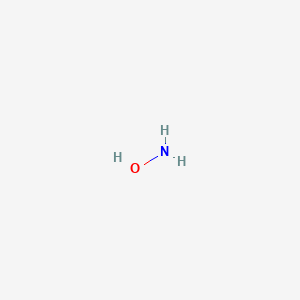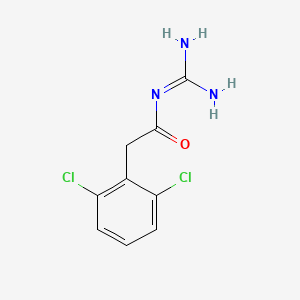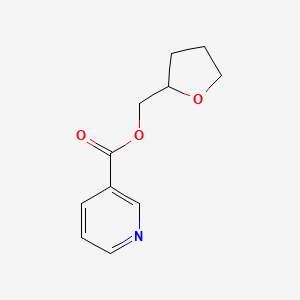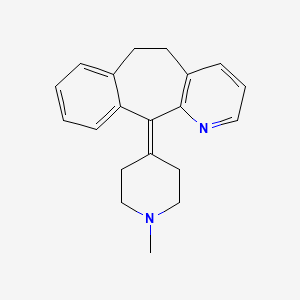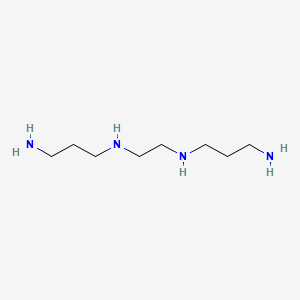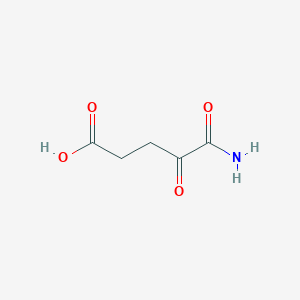
4-Oxoglutaramic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxoglutaramic acid is a 4-oxo monocarboxylic acid. It derives from a glutaramic acid. It is a conjugate acid of a 4-oxoglutaramate.
Scientific Research Applications
1. Involvement in 2-Oxoglutarate Dependent Oxygenases
4-Oxoglutaramic acid, as a derivative in the 2-oxoglutarate family, is relevant to the study of 2-oxoglutarate dependent oxygenases. These enzymes are critical in various biological processes, including collagen biosynthesis, fatty acid metabolism, and the regulation of gene expression through chromatin and RNA modifications in humans. Inhibitors and substrates of these oxygenases, like 4-oxoglutaramic acid, are essential for understanding their function and potential as therapeutic targets for diseases such as anemia, inflammation, and cancer (Rose et al., 2011).
2. Role in Iron Translocation and Protein Modification
Research on analogs of 4-oxoglutaramic acid has shown their ability to affect iron translocation in oxygenases, which is a rare example of protein ligand-induced metal movement. This understanding contributes to the broader knowledge of how these enzymes function at a molecular level, especially in the context of human disease treatment (Hopkinson et al., 2013).
3. Importance in Metabolic Pathways
4-Oxoglutaramic acid, through its relation to 2-oxoglutarate, plays a significant role in the tricarboxylic acid (TCA) cycle, a central component of cellular metabolism. The TCA cycle intermediates, including 2-oxoglutarate, are crucial for amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis, linking primary metabolism with the synthesis of a wide array of compounds (Araújo et al., 2014).
4. Biotechnological and Industrial Applications
In the biotechnological and industrial spheres, derivatives of 4-oxoglutaramic acid have potential uses in the synthesis of antibiotics and amino acids. The catalytic versatility of 2-oxoglutarate dependent enzymes makes them attractive for various industrial processes, including C–H bond activation and the synthesis of complex organic compounds (Peters & Buller, 2019).
5. Applications in Biochemical and Structural Studies
The study of 4-oxoglutaramic acid and related compounds has advanced our understanding of the structural and functional aspects of 2-oxoglutarate dependent oxygenases. Insights gained from these studies aid in the development of targeted therapies for diseases and facilitate bioengineering efforts to create more efficient enzymes for industrial and therapeutic applications (McDonough et al., 2010).
6. Significance in Signaling Pathways
Compounds in the 2-oxoglutarate family, including 4-oxoglutaramic acid, are involved in signaling pathways critical for cellular function. Their role in mediating the relationship between the TCA cycle and the regulation of gene expression highlights their importance in understanding cellular signaling and response mechanisms (Loenarz & Schofield, 2008).
properties
Product Name |
4-Oxoglutaramic acid |
|---|---|
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
5-amino-4,5-dioxopentanoic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(10)3(7)1-2-4(8)9/h1-2H2,(H2,6,10)(H,8,9) |
InChI Key |
UGKYJAWJZICPEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



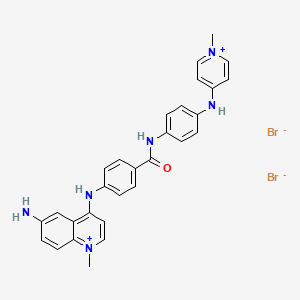
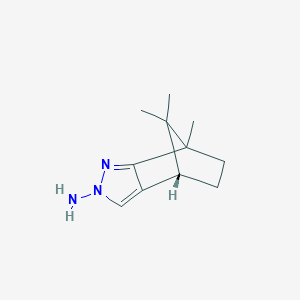
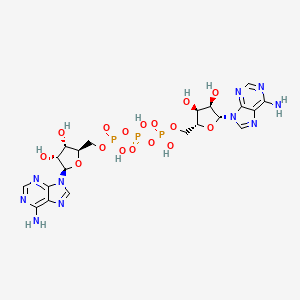
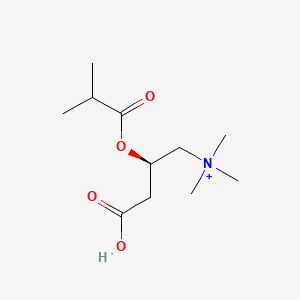
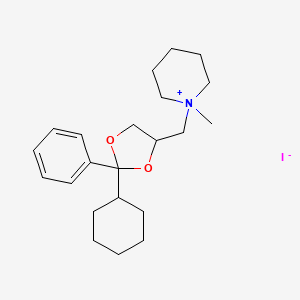
![N,N,N-Trimethyl-4-[N-(4-chlorophenyl)aminocarbonyloxy]-2-butyn-1-aminium](/img/structure/B1203891.png)

![2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid](/img/structure/B1203894.png)
